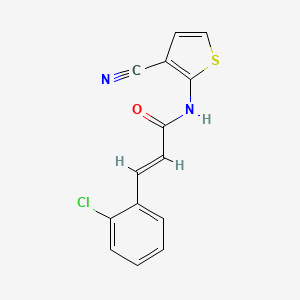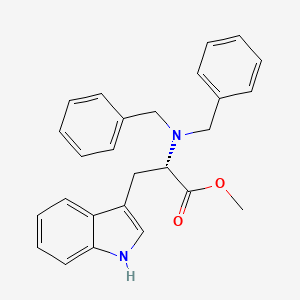
TRPM8 antagonist 2
Vue d'ensemble
Description
L'antagoniste TRPM8 2 est un inhibiteur puissant et sélectif du canal ionique récepteur potentiel transitoire de mélastanine de sous-type 8 (TRPM8). Ce composé est principalement utilisé dans la recherche sur les syndromes de douleur neuropathique en raison de sa capacité à bloquer le canal TRPM8, qui est impliqué dans la sensation de froid et de douleur .
Mécanisme D'action
Target of Action
The primary target of TRPM8 antagonist 2 is the Transient Receptor Potential Melastatin-8 (TRPM8) channel . This channel is a non-selective calcium permeable ion channel, initially characterized as a cold-sensing channel . It is involved in a plethora of pathological processes, such as pain, migraine, overactive as well as painful bladder syndromes, and dry eye syndrome or excessive lacrimation dysfunction . The TRPM8 channel is directly involved in calcium homeostasis and can be regulated by androgens, estrogens, neurotrophins, and growth factors .
Mode of Action
This compound interacts with its target, the TRPM8 channel, by inhibiting its function . This inhibition results in a decrease in calcium influx and the rapid signaling activation that leads to the androgen-elicited invasion and proliferation in various prostate cancer-derived cells . Selected antagonists interfere in non-genomic androgen action and abolish the androgen-induced androgen receptor/TRPM8 complex assembly as well as the increase in intracellular calcium levels in prostate cancer cells .
Biochemical Pathways
The this compound affects the Transforming Growth Factor (TGF) signaling pathway . This pathway is crucial in many cellular processes in both the adult organism and the developing embryo including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .
Pharmacokinetics
It is known that the compound is effective in inhibiting the trpm8 channel, suggesting that it has sufficient bioavailability to interact with its target .
Result of Action
The result of the action of this compound is the inhibition of androgen-dependent prostate cancer cell proliferation, migration, and invasiveness . It is highly effective in reverting the androgen-induced increase in prostate cancer cell spheroid size . The compounds also revert the proliferation of castrate-resistant prostate cancer cells, provided they express the androgen receptor . In contrast, no effects were recorded in prostate cancer cells devoid of the receptor .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . The TRPM8 channel, the target of this compound, is activated by chemical cooling agents or when ambient temperatures drop below approximately 26 °C . This suggests that the efficacy and stability of this compound could potentially be influenced by the temperature of the environment in which it is used .
Analyse Biochimique
Biochemical Properties
TRPM8 antagonist 2 is a selective antagonist of the TRPM8 channel . It effectively inhibits the increase in intracellular Ca2+ levels induced by menthol in HEK293 cells stably expressing the rat subtype of the TRPM8 channel (IC50, 40 nM) .
Cellular Effects
This compound has been shown to suppress the growth and metastasis of osteosarcoma by repressing the TGFβ signaling pathway . It also inhibits the androgen-dependent prostate cancer cell proliferation, migration, and invasiveness .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the TRPM8 channel . It interferes with non-genomic androgen action and abolishes the androgen-induced androgen receptor/TRPM8 complex assembly as well as the increase in intracellular calcium levels in prostate cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to have significant dose-dependent analgesic activity in mice .
Dosage Effects in Animal Models
In animal models, this compound has shown significant dose-dependent analgesic activity. For example, systemic administration of IGM-18 (a TRPM8 antagonist) at a dose of 1 mg/kg produced a marked reduction of the number of paw withdrawals in mice at 0.5 h and 1 h post-dose .
Metabolic Pathways
Trpm8 channels have been shown to be involved in several processes related to cancer, such as proliferation, survival, and invasion .
Transport and Distribution
The TRPM8 channel, which this compound targets, is known to be localized in lipid rafts .
Subcellular Localization
The TRPM8 channel, which this compound targets, is known to be localized in lipid rafts . The precise subcellular localization of TRPM8 in prostate tissue is somewhat controversial, varying with androgen receptor levels and oncogenic status .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l'antagoniste TRPM8 2 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Une voie de synthèse courante implique l'utilisation de dérivés de β-lactame, connus pour leur caractère hautement hydrophobe et leur activité antagoniste puissante du TRPM8 . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour assurer les transformations chimiques souhaitées.
Méthodes de Production Industrielle : La production industrielle de l'antagoniste TRPM8 2 nécessite le passage à l'échelle du processus de synthèse en laboratoire tout en maintenant la pureté et le rendement du composé. Cela implique l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie. L'utilisation de systèmes automatisés et de mesures de contrôle qualité assure la cohérence et l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de Réactions : L'antagoniste TRPM8 2 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et Conditions Courants :
Agents Oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents Réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de Substitution : Halogènes, nucléophiles.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools ou des amines .
4. Applications de Recherche Scientifique
L'antagoniste TRPM8 2 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier le canal ionique TRPM8 et son rôle dans divers processus chimiques.
Biologie : Aide à comprendre les rôles physiologiques et pathologiques du TRPM8 dans les neurones sensoriels et autres tissus.
Industrie : Utilisé dans le développement de nouveaux médicaments analgésiques et autres agents thérapeutiques ciblant le TRPM8.
5. Mécanisme d'Action
L'antagoniste TRPM8 2 exerce ses effets en se liant sélectivement au canal ionique TRPM8, bloquant son activité. Cette inhibition empêche l'afflux d'ions calcium, qui sont essentiels à la sensation de froid et de douleur. Les cibles moléculaires et les voies impliquées comprennent la modulation de l'homéostasie du calcium et la régulation de diverses voies de signalisation associées à la douleur et à l'inflammation .
Composés Similaires :
Dérivés de β-lactame : Ces composés présentent une activité antagoniste puissante du TRPM8 et sont utilisés pour étudier les relations structure-activité des inhibiteurs du TRPM8.
Unicité : L'antagoniste TRPM8 2 se distingue par sa haute sélectivité et sa puissance, avec une valeur IC50 de 0,2 nM . Cela en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles, offrant des avantages par rapport aux autres antagonistes du TRPM8 en termes d'efficacité et de spécificité.
Applications De Recherche Scientifique
TRPM8 antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPM8 ion channel and its role in various chemical processes.
Biology: Helps in understanding the physiological and pathological roles of TRPM8 in sensory neurons and other tissues.
Industry: Utilized in the development of new analgesic drugs and other therapeutic agents targeting TRPM8.
Comparaison Avec Des Composés Similaires
β-Lactam Derivatives: These compounds exhibit potent TRPM8 antagonist activity and are used to study the structure-activity relationships of TRPM8 inhibitors.
Uniqueness: TRPM8 antagonist 2 stands out due to its high selectivity and potency, with an IC50 value of 0.2 nM . This makes it a valuable tool for research and potential therapeutic applications, offering advantages over other TRPM8 antagonists in terms of efficacy and specificity.
Propriétés
IUPAC Name |
methyl (2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVOOJDLCVOLKI-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2715417.png)
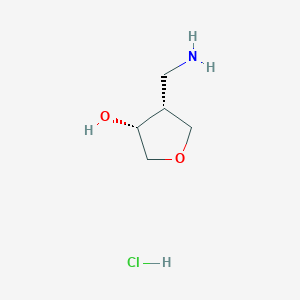
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2715420.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)
![3,9-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2715423.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2715425.png)
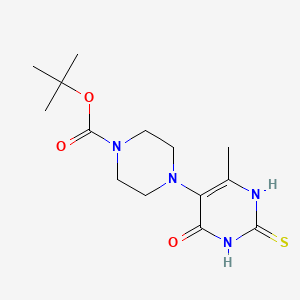
![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)
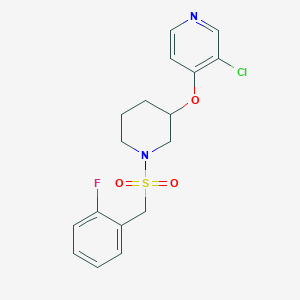
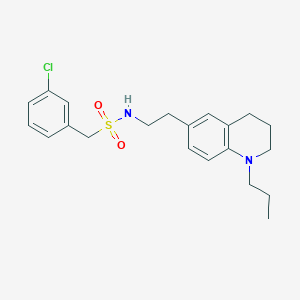
![2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2715434.png)
![5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2715436.png)
